2R,4S-Sacubitril

Description

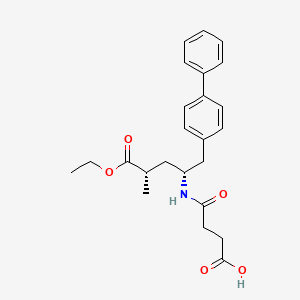

Structure

3D Structure

Propriétés

IUPAC Name |

4-[[(2R,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNXFZCZUAOOQC-LAUBAEHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149709-62-6 | |

| Record name | (2R,4S)-5-(biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Sacubitril Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sacubitril, a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), is a cornerstone in the management of heart failure. Administered as a prodrug, it undergoes metabolic activation to its active form, LBQ657, which potently and selectively inhibits neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides. This guide provides a detailed examination of the stereoselective mechanism of action of Sacubitril, focusing on the enzymatic conversion of its enantiomers and the subsequent inhibition of neprilysin by the active metabolite's stereoisomers. It includes a summary of pharmacokinetic and pharmacodynamic data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Sacubitril is co-formulated with the angiotensin II receptor blocker (ARB) valsartan in a 1:1 molar ratio to form the drug combination known as Entresto™.[1] This combination therapy offers a dual mechanism of action that simultaneously blocks the renin-angiotensin-aldosterone system (RAAS) and enhances the beneficial effects of endogenous natriuretic peptides.[2] Sacubitril itself is an inactive ethyl ester prodrug that is rapidly converted in vivo to its active metabolite, LBQ657 (also known as sacubitrilat).[3] LBQ657 is a potent inhibitor of neprilysin, a zinc-dependent metalloprotease that degrades several vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin.[1][2] The inhibition of neprilysin by LBQ657 leads to increased levels of these peptides, which in turn promote vasodilation, natriuresis, and diuresis, thereby reducing cardiovascular stress.[1]

Sacubitril contains two chiral centers, resulting in four possible stereoisomers.[4] However, the commercially available drug is a single diastereomer.[5] The stereochemistry of both the prodrug and its active metabolite is critical to its pharmacological activity. This guide will delve into the specifics of the enantiomers of Sacubitril and their active metabolite, LBQ657.

Metabolic Activation of Sacubitril Enantiomers

Sacubitril is selectively activated in the liver by carboxylesterase 1 (CES1) to form LBQ657.[3] This conversion involves the hydrolysis of the ethyl ester group of Sacubitril. While Sacubitril has four stereoisomers, the clinically used form is the (2R,4S) enantiomer. The stereoselectivity of CES1 in the metabolism of different Sacubitril enantiomers is a key factor in the overall pharmacologic profile of the drug.

Experimental Protocol: In Vitro Metabolism of Sacubitril

Objective: To determine the enzymatic conversion of Sacubitril enantiomers to their corresponding LBQ657 metabolites by human liver carboxylesterase 1 (CES1).

Materials:

-

Sacubitril enantiomers ((2R,4S), (2S,4R), (2R,4R), (2S,4S))

-

Recombinant human CES1 (expressed in a suitable system, e.g., insect cells)

-

Human liver S9 fractions (as a source of various metabolic enzymes)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system for quantitative analysis

Procedure:

-

Prepare stock solutions of each Sacubitril enantiomer in a suitable solvent (e.g., DMSO).

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4) and recombinant human CES1 or human liver S9 fractions.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a Sacubitril enantiomer to the reaction mixture to a final concentration of 1 µM.

-

Incubate the reaction at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentration of the parent Sacubitril enantiomer and the corresponding LBQ657 metabolite using a validated LC-MS/MS method.

Data Analysis:

-

Calculate the rate of formation of each LBQ657 enantiomer from its corresponding Sacubitril precursor.

-

Determine the kinetic parameters (Km and Vmax) for the conversion of each enantiomer by CES1.

Mechanism of Neprilysin Inhibition by LBQ657 Enantiomers

The primary mechanism of action of Sacubitril is the inhibition of neprilysin by its active metabolite, LBQ657. The inhibitory potency of LBQ657 is highly dependent on its stereochemistry. The (2R,4S) configuration of Sacubitril is metabolized to the (2R,4S) enantiomer of LBQ657, which is the most potent inhibitor of neprilysin.

Quantitative Data on Neprilysin Inhibition

| Compound | Target | IC50 (nM) | Reference |

| LBQ657 (active metabolite) | Neprilysin | ~5 | [6] |

Note: The reported IC50 value is for the active enantiomer of LBQ657 derived from the clinically used Sacubitril.

Experimental Protocol: Neprilysin Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of LBQ657 enantiomers against human neprilysin.

Materials:

-

Recombinant human neprilysin (rhNEP)

-

Fluorogenic neprilysin substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH)

-

LBQ657 enantiomers

-

Assay buffer (e.g., 50 mM Tris, pH 7.5)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare serial dilutions of each LBQ657 enantiomer in the assay buffer.

-

In a 96-well black microplate, add the assay buffer, rhNEP, and the different concentrations of the LBQ657 enantiomers.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.

-

Include control wells with no inhibitor (100% activity) and no enzyme (background).

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the kinetic curves.

-

Normalize the rates to the control (no inhibitor) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value for each enantiomer using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the mechanism of action of Sacubitril and the experimental workflow for its evaluation.

Pharmacokinetics of Sacubitril and LBQ657

Following oral administration, Sacubitril is rapidly absorbed and converted to LBQ657.[7] The pharmacokinetic parameters of both the prodrug and the active metabolite are crucial for understanding the drug's efficacy and dosing regimen.

| Parameter | Sacubitril | LBQ657 | Reference |

| Tmax (hours) | ~0.5 | ~2.0 | [7] |

| Half-life (hours) | ~1.4 | ~11.5 | [8] |

| Protein Binding | 94-97% | 94-97% | [9] |

| Metabolism | Hydrolysis by CES1 | Not significantly metabolized | [3][10] |

| Excretion | Primarily as LBQ657 | Primarily renal | [11] |

Conclusion

The therapeutic efficacy of Sacubitril is intrinsically linked to its stereochemistry. The prodrug is stereoselectively metabolized by hepatic CES1 to its active metabolite, LBQ657. The resulting (2R,4S)-enantiomer of LBQ657 is a highly potent inhibitor of neprilysin, leading to an increase in beneficial vasoactive peptides and subsequent favorable hemodynamic effects in patients with heart failure. A thorough understanding of the stereoselective metabolism and inhibitory activity of Sacubitril's enantiomers is paramount for the rational design and development of future neprilysin inhibitors. Further research is warranted to fully elucidate the comparative pharmacology of all LBQ657 stereoisomers to provide a complete picture of the drug's structure-activity relationship.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LBQ657 | Semantic Scholar [semanticscholar.org]

- 10. Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

The Enantiomeric Challenge: A Technical Guide to the Discovery and Significance of the 2R,4S-Sacubitril Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sacubitril, a neprilysin inhibitor and a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) Entresto®, has revolutionized the treatment of heart failure. As with any stereochemically complex drug, the control of isomeric impurities is of paramount importance to ensure its quality, safety, and efficacy. This technical guide provides an in-depth exploration of the (2R,4S)-Sacubitril impurity, an enantiomer of the active (2S,4R)-Sacubitril. We delve into its discovery as a process-related impurity, its significance from a regulatory and pharmacological standpoint, and detailed analytical methodologies for its identification and quantification. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals involved in the development, manufacturing, and quality control of Sacubitril-containing pharmaceuticals.

Discovery and Formation of 2R,4S-Sacubitril

The discovery of the (2R,4S)-Sacubitril impurity is intrinsically linked to the chemical synthesis and process development of Sacubitril. Sacubitril possesses two chiral centers, giving rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The desired active pharmaceutical ingredient (API) is the (2S,4R)-diastereomer. The (2R,4S)-isomer is the enantiomer of the active drug substance.

During the synthesis of Sacubitril, the formation of these stereoisomers is a critical consideration. The (2R,4S)-Sacubitril impurity is primarily introduced as a process-related impurity, arising from the lack of complete stereoselectivity in the synthetic steps that establish the chiral centers. Its presence necessitates the development of robust analytical methods to ensure its effective separation and control within acceptable limits in the final drug substance. The synthesis and isolation of all four stereoisomers have been reported for their use as reference standards in the development of such analytical methods.[1]

The logical workflow for the discovery and control of this impurity is outlined below:

Significance of the this compound Impurity

The significance of controlling the (2R,4S)-Sacubitril impurity is multifaceted, encompassing regulatory compliance, patient safety, and drug efficacy.

Regulatory Perspective

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), have stringent guidelines for the control of stereoisomeric impurities in drug substances. The FDA's policy emphasizes the need to characterize the pharmacological and toxicological properties of all isomers present in a drug product. For a stereoisomeric impurity, it is crucial to demonstrate that its presence at the proposed specification level does not adversely impact the safety and efficacy of the drug product. The development of stereochemically specific identity tests and assays is a regulatory expectation.

Pharmacological and Toxicological Considerations

The pharmacological activity and toxicity of a drug are often highly dependent on its stereochemistry. While the (2S,4R)-enantiomer of Sacubitril is the active neprilysin inhibitor, its (2R,4S)-enantiomer may exhibit different pharmacological properties. It could be less active, inactive, or even possess off-target activities or a different toxicological profile. Although specific public data on the neprilysin inhibitory activity and toxicology of (2R,4S)-Sacubitril is limited, the principles of stereopharmacology necessitate its careful control. Any potential for the impurity to contribute to the overall pharmacological effect or to introduce toxicity must be assessed.

The signaling pathway of Sacubitril's therapeutic action is depicted below. The potential for the 2R,4S-impurity to interfere with this pathway underscores the importance of its control.

Experimental Protocols for Analysis

The accurate quantification of the (2R,4S)-Sacubitril impurity requires the use of stereoselective analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with chiral stationary phases are the most common techniques employed.

Chiral HPLC-UV Method for Stereoisomer Separation

This section outlines a typical chiral HPLC method for the separation of Sacubitril stereoisomers.

Objective: To separate and quantify the four stereoisomers of Sacubitril: (2S,4R), (2R,4S), (2S,4S), and (2R,4R).

Instrumentation and Conditions:

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatograph with UV detector |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol, isopropanol) with an acidic modifier (e.g., trifluoroacetic acid) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Column Temperature | Controlled, often ambient or slightly elevated |

| Detection Wavelength | UV detection at a wavelength where Sacubitril has significant absorbance (e.g., 254 nm) |

| Injection Volume | 5 - 20 µL |

| Diluent | Mobile phase or a suitable solvent mixture |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a reference standard of (2R,4S)-Sacubitril in the diluent to a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Sacubitril drug substance or a powdered portion of the drug product in the diluent to a known concentration.

-

Filter all solutions through a 0.45 µm filter before injection.

Data Analysis:

The concentration of the (2R,4S)-Sacubitril impurity in the sample is determined by comparing its peak area to the peak area of the corresponding reference standard. System suitability parameters, such as resolution between stereoisomers, tailing factor, and theoretical plates, should be monitored to ensure the validity of the analytical run.

Method Validation

The analytical method for the quantification of the (2R,4S)-Sacubitril impurity must be validated according to ICH Q2(R1) guidelines. Key validation parameters are summarized in the table below.

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components, including other stereoisomers, degradation products, and excipients. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies using spiked samples. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

Data Presentation

The following tables summarize typical acceptance criteria and results for the validation of an analytical method for Sacubitril impurities.

Table 1: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Resolution between (2S,4R) and (2R,4S) peaks | ≥ 1.5 |

| Tailing factor for the Sacubitril peak | ≤ 2.0 |

| Theoretical plates for the Sacubitril peak | ≥ 2000 |

| %RSD for replicate injections | ≤ 2.0% |

Table 2: Summary of Method Validation Parameters and Typical Results

| Parameter | Typical Acceptance Criteria | Typical Result |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.999 |

| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |

| Precision (%RSD) | ||

| - Repeatability | ≤ 5.0% | 1.2% |

| - Intermediate Precision | ≤ 10.0% | 2.5% |

| LOD | Report | 0.01% of nominal concentration |

| LOQ | Report | 0.03% of nominal concentration |

Conclusion

The (2R,4S)-Sacubitril impurity, the enantiomer of the active drug substance, is a critical quality attribute that must be carefully controlled during the manufacturing of Sacubitril. Its discovery is a direct result of the application of advanced stereoselective analytical techniques during process development and quality control. The significance of this impurity lies in the potential for altered pharmacological activity and toxicity, as well as the stringent regulatory requirements for the control of stereoisomers. This technical guide has provided a comprehensive overview of the discovery, significance, and analytical control strategies for the (2R,4S)-Sacubitril impurity, offering a valuable resource for professionals in the pharmaceutical industry. The continued development and application of robust analytical methods are essential to ensure the consistent quality and safety of this life-saving medication.

References

Preclinical Data on 2R,4S-Sacubitril Stereoisomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sacubitril is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) and a cornerstone in the treatment of heart failure. It is a prodrug that, after oral administration, is converted to its active metabolite, sacubitrilat (LBQ657). Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of natriuretic peptides. This inhibition leads to increased levels of these peptides, promoting vasodilation, natriuresis, and a reduction in cardiovascular stress. Sacubitril is commercially available in a combination product with valsartan.

The Sacubitril molecule possesses two chiral centers, giving rise to four possible stereoisomers. The therapeutically active prodrug is the (2R,4S) stereoisomer. This technical guide focuses on the preclinical information available for the (2R,4S)-Sacubitril stereoisomer, an enantiomer of the active drug substance. While extensive preclinical and clinical data exist for the active (2R,4S) isomer and its active metabolite, information on the other stereoisomers, including the (2R,4S) form, is primarily confined to their role as impurities and analytical reference standards in the synthesis and quality control of the active pharmaceutical ingredient (API).[1][2][3] This guide will synthesize the available information on (2R,4S)-Sacubitril, focusing on its chemical properties, synthesis for analytical purposes, and its importance in the context of drug development and manufacturing.

Stereochemistry and Metabolic Activation of Sacubitril

The stereochemical configuration of Sacubitril is critical for its biological activity. The molecule has chiral centers at the C2 and C4 positions of the pentanoic acid backbone. The desired and therapeutically active prodrug is the (2R,4S) isomer. Other stereoisomers, including (2S,4R), (2S,4S), and (2R,4R), are considered impurities that must be monitored and controlled during the manufacturing process.[1][2][3]

Caption: Stereoisomers of Sacubitril.

Sacubitril itself is an inactive prodrug. Its therapeutic effect is realized after in vivo hydrolysis of the ethyl ester to form the active metabolite, sacubitrilat (LBQ657). This biotransformation is primarily mediated by human carboxylesterase 1 (CES1) in the liver. The stereochemistry of the active metabolite is also critical for its potent inhibition of neprilysin.

Caption: Metabolic Activation of Sacubitril.

Role of 2R,4S-Sacubitril as an Analytical Reference Standard

The primary role of the this compound stereoisomer in the scientific literature is as an impurity and a reference standard for the quality control of Sacubitril.[1][2][3] During the chemical synthesis of the active (2R,4S) isomer, the formation of other stereoisomers is possible. To ensure the purity, safety, and efficacy of the final drug product, regulatory agencies require that these stereoisomeric impurities be identified, quantified, and controlled within strict limits.

To this end, pure samples of the individual stereoisomers, including this compound, are synthesized and characterized.[1][2] These well-characterized reference standards are then used to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC), capable of separating and quantifying the different stereoisomers in the bulk drug substance and finished pharmaceutical products.[4][5]

Data Presentation: Chemical and Analytical Information

As there is no publicly available preclinical data regarding the biological activity of this compound, the following table summarizes its key chemical and analytical information.

| Parameter | Value | Reference |

| Chemical Name | 4-(((2R,4S)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid | [6] |

| Synonyms | Sacubitril Enantiomer | [6] |

| CAS Number | 761373-05-1 | [6][7] |

| Molecular Formula | C24H29NO5 | [6][7] |

| Molecular Weight | 411.50 g/mol | [7] |

| Primary Use | Analytical Reference Standard for Sacubitril Impurity Profiling | [1][2][3][8] |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) for stereoisomer separation | [5] |

Experimental Protocols

While protocols for preclinical pharmacological studies of this compound are not available, methods for its synthesis and analytical separation have been described. These are crucial for its use as a reference standard.

Synthesis of Sacubitril Stereoisomers for Reference Standards

An efficient industrial process for the synthesis of Sacubitril and its stereoisomers has been developed to support quality control.[1][3] The general approach involves the stereoselective synthesis of the key intermediates, which are then used to generate the four different stereoisomers of Sacubitril.

A described method involves the following key steps[3]:

-

Preparation of Chiral Intermediates: Stereoselective synthesis of the four enantiomers of the amino ester intermediate: (2R,4S)-6, (2S,4R)-6, (2S,4S)-6, and (2R,4R)-6. This is often achieved through stereoselective reduction or other asymmetric synthesis techniques.

-

Acylation Reaction: The separated amino ester intermediates are then reacted with succinic anhydride.

-

Isolation and Purification: The resulting Sacubitril stereoisomers are isolated, often as crystalline salts (e.g., cyclohexylamine salts) to ensure high chemical and optical purity.

The purity of the synthesized stereoisomers is then confirmed using techniques such as NMR, mass spectrometry, and chiral HPLC.[1][2][3]

Analytical Method for Stereoisomer Separation

A stereoselective normal-phase HPLC method has been developed and validated for the separation of Sacubitril, Valsartan, and their stereoisomeric impurities.[5]

-

Chromatographic Column: Chiralcel OJ-H column (250 mm × 4.6 mm, 5 μm).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: n-hexane with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: A mixture of ethanol, isopropanol, and TFA (80:20:0.1, v/v/v).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection.

This method was shown to be specific, linear, accurate, and precise for the quantitative determination of the stereoisomers in the bulk drug.[5]

Caption: Workflow for Synthesis and Use of this compound.

Conclusion

The this compound stereoisomer, while being an enantiomer of the therapeutically active prodrug, does not possess the desired pharmacological activity. Consequently, there is a lack of public preclinical data on its biological effects. However, it plays a critical role in the pharmaceutical development and manufacturing of Sacubitril. As a well-characterized impurity and reference standard, this compound is indispensable for the development and validation of analytical methods to ensure the purity, quality, and safety of the final drug product. For researchers and professionals in drug development, understanding the synthesis, characterization, and analytical application of such stereoisomeric impurities is fundamental to navigating the regulatory landscape and delivering safe and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Valsartan Microsphere Dosage Form. | Neuroquantology [neuroquantology.com]

- 5. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. (2R,4S)-Sacubitril | 761373-05-1 | SynZeal [synzeal.com]

- 7. CAS 761373-05-1 - (2R,4S)-Sacubitril | Reliable Manufacturer of Impurity Standards [chemicea.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 2R,4S-Sacubitril: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2R,4S-Sacubitril, an enantiomer of the active neprilysin inhibitor prodrug, Sacubitril. The document details its chemical structure, physicochemical properties, and the core mechanism of action of its active form. Furthermore, it outlines detailed experimental protocols for its synthesis, analytical characterization, and functional assessment, supplemented by visualizations of key pathways and workflows to support research and development efforts.

Chemical Identity and Physicochemical Properties

This compound is one of the stereoisomers of Sacubitril. While the therapeutically active form is the (2S,4R)-isomer, the characterization of all stereoisomers, including the (2R,4S) form, is crucial for quality control, impurity profiling, and ensuring the stereochemical purity of the final active pharmaceutical ingredient (API).[1][2]

Chemical Structure

IUPAC Name: 4-[[(2R,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid.[3]

Chemical Formula: C₂₄H₂₉NO₅.[3]

Molecular Weight: 411.5 g/mol .[3][4]

Physicochemical Data

The following table summarizes the key physicochemical and identification properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[[(2R,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | [3] |

| Synonyms | Sacubitril Enantiomer, (2S,4R)-Sacubitril, AHU-377 isomer 2 | [2][3] |

| CAS Number | 761373-05-1 | [2][3] |

| Molecular Formula | C₂₄H₂₉NO₅ | [3] |

| Molecular Weight | 411.5 g/mol | [3][4] |

| Appearance | Off-White Solid | |

| Solubility | Soluble in Methanol, DMSO |

Mechanism of Action: Neprilysin Inhibition

Sacubitril is a prodrug that undergoes in vivo esterase-mediated conversion to its active metabolite, sacubitrilat (LBQ657).[5][6] Sacubitrilat is a potent inhibitor of neprilysin (NEP), a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides.[6] These peptides include natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which exert beneficial cardiovascular effects including vasodilation, natriuresis, and diuresis.[2]

By inhibiting neprilysin, sacubitrilat increases the circulating levels of these peptides, augmenting their protective effects on the cardiovascular system.[6] Sacubitril is co-formulated with valsartan, an angiotensin II receptor blocker (ARB), to counteract the concurrent increase in angiotensin II levels that also results from neprilysin inhibition.[6]

Signaling Pathways

The therapeutic effect of Sacubitril/Valsartan is achieved through the dual modulation of the neprilysin and renin-angiotensin pathways.

Biological Activity Data

The inhibitory potency of Sacubitril's active form, sacubitrilat, against neprilysin is a critical parameter.

| Compound | Target | Assay Type | Potency (IC₅₀) | Reference(s) |

| Sacubitrilat | Neprilysin (NEP) | Enzyme Inhibition Assay | 5 nM |

Pharmacokinetic Properties

The pharmacokinetic profile of Sacubitril (prodrug) and its active metabolite Sacubitrilat has been characterized in clinical studies.

| Parameter | Sacubitril (Prodrug) | Sacubitrilat (Active Metabolite) | Reference(s) |

| Time to Peak (Tₘₐₓ) | ~0.5 hours | ~2.0 hours | |

| Elimination Half-Life (t½) | ~1.4 hours | ~11.5 hours | |

| Bioavailability | ≥60% | N/A (Metabolite) | |

| Primary Elimination Route | Metabolism | Renal |

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and functional assessment of Sacubitril and its active metabolite.

Representative Synthesis of Sacubitril Stereoisomers

The synthesis of Sacubitril involves several key steps to establish the two chiral centers. The following is a generalized workflow based on published industrial processes.

Protocol:

-

Intermediate Formation: An N-Boc protected amino alcohol intermediate is synthesized, often starting from a chiral pool material like D-tyrosine or through asymmetric synthesis involving precursors like 4-bromo-1,1'-biphenyl and (S)-epichlorohydrin.

-

Oxidation & Olefination: The primary alcohol is oxidized to an aldehyde (e.g., using TEMPO/NaOCl), followed by a Wittig reaction to introduce an α,β-unsaturated ester moiety.

-

Asymmetric Hydrogenation: The crucial second stereocenter is established via stereoselective hydrogenation of the trisubstituted olefin using a chiral catalyst, such as a Ruthenium-phosphine complex (e.g., Ru(p-cymene)I₂ with a Mandyphos ligand). This step is critical for controlling the diastereomeric ratio.

-

Deprotection and Esterification: The Boc protecting group is removed under acidic conditions, which can be performed concurrently with the ethyl ester formation using thionyl chloride in ethanol.

-

Final Acylation: The resulting amino ester intermediate is acylated by reacting it with succinic anhydride in the presence of a base (e.g., triethylamine or pyridine) to yield the final Sacubitril product.

-

Purification: The final product and intermediates can be purified by crystallization to achieve high chemical and stereoisomeric purity.

Analytical Protocol: Chiral HPLC for Stereoisomer Separation

Separation and quantification of the (2R,4S) isomer from the active (2S,4R) isomer and other diastereomers is essential. The following protocol is a composite of validated methods.

Objective: To resolve and quantify the four stereoisomers of Sacubitril.

| Parameter | Description | Reference(s) |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector. | |

| Stationary Phase | Chiral Stationary Phase, e.g., Chiralcel OJ-H (5 µm, 250 mm x 4.6 mm) or Chiralcel OJ-RH (5 µm, 150 mm x 4.6 mm). | |

| Mobile Phase | Normal Phase: n-Hexane and Ethanol/Isopropanol mixture (e.g., 80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA). Reversed-Phase: Acetonitrile/Methanol and Water with 0.1% TFA (Gradient). | |

| Flow Rate | 0.8 - 1.5 mL/min. | |

| Column Temp. | 40 - 45 °C. | |

| Detection | UV at 254 nm. | |

| Sample Prep. | Dissolve sample in a suitable solvent (e.g., Ethanol or mobile phase diluent) to a known concentration (e.g., 5 mg/mL). | |

| Injection Vol. | 25 µL. | |

| Validation | The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, LOD, and LOQ. | |

| LOD/LOQ | LOD: 0.030-0.06 µg/mL; LOQ: 0.100-0.2 µg/mL (Typical values). |

Functional Protocol: Fluorometric Neprilysin Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a compound (e.g., sacubitrilat) on recombinant human neprilysin. The assay is based on the cleavage of a fluorogenic substrate.[1]

Materials:

-

Recombinant Human Neprilysin (rhNeprilysin), e.g., from R&D Systems.

-

Fluorogenic peptide substrate, e.g., MCA-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH or an Abz-based peptide.

-

Assay Buffer: e.g., 50 mM Tris, pH 7.4-9.0.

-

Test inhibitor: Sacubitrilat, dissolved in DMSO and serially diluted.

-

96-well black, flat-bottom microplate.

-

Fluorescence microplate reader with temperature control and kinetic reading capability.

Procedure:

-

Reagent Preparation: Dilute rhNeprilysin and the fluorogenic substrate to their final working concentrations in Assay Buffer. Prepare a serial dilution of sacubitrilat.

-

Assay Setup: In a 96-well plate, add Assay Buffer, rhNeprilysin, and the test inhibitor (or vehicle for control wells) to a final volume of, for example, 90 µL. Include wells for substrate blank (buffer only) and enzyme control (no inhibitor).

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the pre-warmed fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the increase in fluorescence in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes. Use excitation/emission wavelengths appropriate for the substrate (e.g., λex = 320-330 nm / λem = 405-430 nm).

-

Data Analysis:

-

Determine the reaction rate (velocity) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

References

A Technical Guide to (2R,4S)-Sacubitril: A Neprilysin Inhibitor Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of (2R,4S)-Sacubitril, a critical precursor to a potent neprilysin inhibitor used in the management of cardiovascular disease. The document details its mechanism of action, synthesis, and key experimental data, offering valuable insights for professionals in drug discovery and development.

Introduction and Mechanism of Action

(2R,4S)-Sacubitril, also known as AHU-377, is an inactive ethyl ester prodrug.[1][2] Following oral administration, it is rapidly absorbed and converted by carboxylesterases, primarily in the liver, to its active metabolite, sacubitrilat (LBQ657).[2][3][4][5] Sacubitrilat is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides.[6]

Neprilysin (NEP) is a zinc-dependent metalloprotease that cleaves and inactivates peptides such as natriuretic peptides (atrial natriuretic peptide [ANP] and B-type natriuretic peptide [BNP]), bradykinin, and adrenomedullin.[6][7] The inhibition of neprilysin by sacubitrilat increases the circulating levels of these peptides. This enhancement of the natriuretic peptide system leads to vasodilation, natriuresis, and diuresis, which helps to reduce cardiovascular stress and remodeling in heart failure.[4][8][9][10]

However, neprilysin also degrades angiotensin II.[7][11] Consequently, inhibiting neprilysin alone can lead to an accumulation of angiotensin II, counteracting the intended therapeutic benefits by causing vasoconstriction and sodium retention.[4][8] To address this, sacubitril is combined with an angiotensin II receptor blocker (ARB), valsartan. This dual-action drug, known as sacubitril/valsartan (Entresto™), simultaneously blocks the renin-angiotensin-aldosterone system (RAAS) via valsartan and augments the natriuretic peptide system via sacubitrilat, providing a comprehensive therapeutic approach for heart failure.[8][10][11]

The conversion of the inactive prodrug sacubitril into the active neprilysin inhibitor sacubitrilat is a critical first step in its mechanism of action.

Sacubitrilat enhances the beneficial effects of natriuretic peptides by preventing their degradation, leading to increased cGMP signaling and vasodilation.

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacokinetics, potency, and clinical efficacy of sacubitril and its combination with valsartan.

Table 1: Pharmacokinetic Properties of Sacubitril and its Metabolite Sacubitrilat

| Parameter | Sacubitril (Prodrug) | Sacubitrilat (Active Metabolite) | Valsartan (in combination) |

|---|---|---|---|

| Time to Peak Plasma Conc. (Tmax) | ~0.5 hours[12][13] | ~2.0 hours[13] | ~1.5 - 3.0 hours[12][13] |

| Elimination Half-life (T1/2) | ~1.4 hours[13] | ~11.5 hours[13] | ~9.9 hours[13] |

| Plasma Protein Binding | 94% to 97%[13] | 94% to 97%[13] | 94% to 97%[13] |

| Accumulation (multiple doses) | No significant accumulation[12][13] | ~1.6-fold accumulation[12][13] | No significant accumulation[12][13] |

| Primary Route of Elimination | Metabolism to Sacubitrilat[13] | Renal[3][12] | Biliary[3][12] |

Table 2: In Vitro Efficacy of Sacubitrilat

| Parameter | Value | Description |

|---|

| IC50 | 2.3 ± 0.4 nM[4] | The half-maximal inhibitory concentration against human recombinant neprilysin enzyme activity. |

Table 3: Clinical Efficacy of Sacubitril/Valsartan vs. Enalapril (PARADIGM-HF Trial)

| Endpoint | Relative Risk Reduction | Hazard Ratio (95% CI) |

|---|---|---|

| Primary Composite Endpoint (CV Death or HF Hospitalization) | 20%[8][14] | 0.80 (0.73–0.87)[8] |

| Death from Cardiovascular Causes | 20%[14] | N/A |

| First Hospitalization for Heart Failure | 21%[14] | N/A |

| Death from Any Cause | 16%[14] | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of (2R,4S)-Sacubitril.

This protocol is based on a convergent synthesis approach for preparing (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester, a direct precursor to sacubitril.

-

Preparation of Styrene Intermediate: 4-iodobiphenyl is reacted with vinyltributylstannane under palladium-catalyzed Stille coupling conditions to yield 4-vinylbiphenyl.[15]

-

Wacker Oxidation: The resulting styrene is subjected to an aerobic anti-Markovnikov Wacker oxidation to furnish the corresponding acetaldehyde intermediate.[15]

-

Imine Formation: The acetaldehyde is condensed with (S)-tert-butanesulfinamide in the presence of a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to afford the corresponding sulfinylimine.[15]

-

Diastereoselective Reformatsky-type Reaction: The imine undergoes a diastereoselective addition with a Reformatsky reagent derived from ethyl crotonate to introduce the second stereocenter.

-

Stereoselective Hydrogenation: The resulting acrylic acid derivative is subjected to a rhodium-catalyzed stereoselective hydrogenation to install the key (2R,4S) stereochemistry.[16]

-

Esterification and Deprotection: The carboxyl group is esterified to the ethyl ester using thionyl chloride in ethanol, which concurrently cleaves the sulfinyl protecting group.[15]

-

Final Acylation: The resulting amino ester precursor is then acylated with succinic anhydride to yield (2R,4S)-Sacubitril.[17]

This protocol outlines a general procedure for determining the inhibitory activity of compounds like sacubitrilat against neprilysin. It is adapted from commercially available assay kits and published methods.[18][19]

-

Reagent Preparation:

-

Prepare an Assay Buffer (e.g., 50 mM Tris, pH 7.5).

-

Reconstitute human recombinant neprilysin enzyme in Assay Buffer to a working concentration.

-

Prepare a stock solution of the fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) in DMSO and dilute to a working concentration in Assay Buffer.

-

Prepare serial dilutions of the test inhibitor (Sacubitrilat) and a known inhibitor (e.g., Thiorphan) as a positive control.

-

-

Assay Procedure:

-

To the wells of a 96-well microplate, add 50 µL of Assay Buffer.

-

Add 10 µL of the test inhibitor dilutions or control to the appropriate wells.

-

Add 20 µL of the reconstituted neprilysin enzyme solution to all wells except for the "no enzyme" control.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 20 µL of the NEP substrate working solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) in kinetic mode at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

The following diagram illustrates the key steps in performing an in vitro assay to measure the inhibition of neprilysin.

References

- 1. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. ijpsm.com [ijpsm.com]

- 6. Neprilysin - Wikipedia [en.wikipedia.org]

- 7. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review [frontiersin.org]

- 9. droracle.ai [droracle.ai]

- 10. Molecular mechanisms of sacubitril/valsartan in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Clinical Pharmacokinetics of Sacubitril/Valsartan (LCZ696): A Novel Angiotensin Receptor-Neprilysin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Sacubitril/valsartan in heart failure: efficacy and safety in and outside clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. WO2017033212A1 - Preparation of sacubitril and salt thereof and novel compounds used in the process - Google Patents [patents.google.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Acute effects on glucose tolerance by neprilysin inhibition in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Stereochemistry in the Neprilysin Inhibitor Sacubitril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of stereochemistry in the pharmacological activity of Sacubitril, a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) Entresto. Understanding the precise three-dimensional arrangement of atoms in Sacubitril is fundamental to comprehending its mechanism of action, optimizing its synthesis, and ensuring its therapeutic efficacy and safety.

Introduction to Sacubitril and its Stereochemistry

Sacubitril is a prodrug that is metabolically activated to its active form, LBQ657. This active metabolite is a potent inhibitor of neprilysin, an enzyme responsible for the degradation of natriuretic peptides. By inhibiting neprilysin, Sacubitril increases the levels of these peptides, leading to vasodilation and reduced sodium retention, which are beneficial effects in patients with heart failure.

The chemical structure of Sacubitril contains two stereocenters, giving rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The therapeutic activity of Sacubitril is almost exclusively attributed to the (2S,4R) stereoisomer. This high degree of stereoselectivity underscores the importance of precise stereochemical control during the synthesis and purification of the active pharmaceutical ingredient (API).

Pharmacological Activity of Sacubitril Stereoisomers

The biological activity of Sacubitril is highly dependent on its stereochemistry. The (2S,4R) configuration of the active metabolite, LBQ657, allows for optimal binding to the active site of the neprilysin enzyme.

| Stereoisomer Configuration | Common Name/Designation | Neprilysin Inhibition (IC50) |

| (2S,4R) | Sacubitril (active isomer) | ~5 nM (for the active metabolite, LBQ657) |

| (2R,4S) | Sacubitril enantiomer | Data not publicly available |

| (2S,4S) | Sacubitril diastereomer | Data not publicly available |

| (2R,4R) | Sacubitril diastereomer | Data not publicly available |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. While the synthesis and use of the other stereoisomers as analytical standards are documented, their specific neprilysin inhibitory activities are not readily found in publicly available scientific literature.

Signaling Pathway of Sacubitril's Active Metabolite

The mechanism of action of Sacubitril's active metabolite, LBQ657, involves the inhibition of neprilysin, which in turn potentiates the effects of natriuretic peptides.

Caption: Mechanism of action of Sacubitril.

Experimental Protocols

Stereoselective Synthesis of (2S,4R)-Sacubitril Intermediate

A key step in the synthesis of Sacubitril is the stereoselective reduction of an enoate intermediate to establish the desired (2S,4R) stereochemistry. One common method involves a rhodium-catalyzed asymmetric hydrogenation.

Objective: To synthesize the chiral intermediate (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester, a precursor to Sacubitril.

Materials:

-

(R)-N-(1-([1,1'-biphenyl]-4-yl)ethylidene)-2-methylpropane-2-sulfinamide

-

Ethyl acrylate

-

Rhodium catalyst (e.g., [Rh(COD)2]BF4)

-

Chiral phosphine ligand (e.g., (R)-BINAP)

-

Hydrogen gas (high pressure)

-

Anhydrous and deoxygenated solvent (e.g., Methanol or Ethanol)

-

Standard laboratory glassware for air-sensitive reactions

-

High-pressure reactor (autoclave)

Procedure:

-

Preparation of the Substrate: The enoate precursor is synthesized through a condensation reaction between a chiral sulfinamide derivative of 4-phenylacetophenone and ethyl acrylate. This reaction sets the stage for the crucial hydrogenation step.

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, the rhodium precursor and the chiral phosphine ligand are dissolved in the anhydrous solvent to form the active catalyst complex.

-

Hydrogenation Reaction:

-

The enoate substrate is dissolved in the anhydrous solvent in a high-pressure reactor.

-

The prepared catalyst solution is added to the reactor under an inert atmosphere.

-

The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 bar).

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 12-24 hours), or until reaction completion is confirmed by techniques like TLC or HPLC.

-

-

Work-up and Purification:

-

After the reaction, the reactor is carefully depressurized.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to isolate the desired (2R,4S) diastereomer.

-

-

Stereochemical Analysis: The diastereomeric excess (d.e.) of the product is determined by chiral HPLC or NMR spectroscopy.

Chiral HPLC Separation of Sacubitril Stereoisomers

Objective: To separate and quantify the four stereoisomers of Sacubitril for quality control purposes.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)

Mobile Phase Preparation:

-

A typical mobile phase for normal-phase chiral separation consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve the best separation.

-

For reversed-phase chiral separation, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used.

-

All solvents should be of HPLC grade and degassed before use.

Sample Preparation:

-

A standard solution containing a mixture of all four Sacubitril stereoisomers is prepared at a known concentration in the mobile phase.

-

The test sample of Sacubitril is dissolved in the mobile phase to a similar concentration.

Chromatographic Conditions:

-

Column: Chiralcel OD-H (or other suitable chiral column)

-

Mobile Phase: e.g., Hexane:Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic acid (TFA)

-

Flow Rate: e.g., 1.0 mL/min

-

Column Temperature: e.g., 25 °C

-

Detection Wavelength: e.g., 254 nm

-

Injection Volume: e.g., 10 µL

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the standard mixture of stereoisomers to determine the retention times and resolution for each isomer.

-

Inject the test sample of Sacubitril.

-

Identify and quantify the amount of each stereoisomer present in the sample by comparing the peak areas to those of the standard.

Experimental Workflow for Stereoselective Synthesis

The synthesis of Sacubitril with the correct stereochemistry involves a multi-step process designed to control the formation of the two chiral centers.

Caption: A simplified workflow for the stereoselective synthesis of Sacubitril.

Conclusion

The stereochemistry of Sacubitril is a critical determinant of its therapeutic efficacy. The (2S,4R) configuration is essential for potent neprilysin inhibition. The development of stereoselective synthetic routes and robust analytical methods for chiral separation are paramount in the manufacturing of this important cardiovascular drug. This guide provides a foundational understanding of these key stereochemical aspects for professionals in the field of drug development and research.

Role of 2R,4S-Sacubitril in cardiovascular drug development

An In-depth Technical Guide on the Role of 2R,4S-Sacubitril in Cardiovascular Drug Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The advent of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) represents a paradigm shift in the management of cardiovascular diseases, particularly heart failure with reduced ejection fraction (HFrEF). At the core of this therapeutic innovation is Sacubitril, a first-in-class neprilysin inhibitor. When combined with the angiotensin II receptor blocker (ARB) Valsartan, it forms the supramolecular complex Sacubitril/Valsartan (marketed as Entresto®). This combination drug leverages a dual mechanism of action: enhancing the beneficial effects of the natriuretic peptide system while simultaneously blocking the detrimental effects of the renin-angiotensin-aldosterone system (RAAS). This guide provides a comprehensive technical overview of the role of this compound, from its molecular mechanism and signaling pathways to key preclinical and clinical data that have established its place in cardiovascular therapy.

The Core Mechanism of Action: Neprilysin Inhibition

Sacubitril is a prodrug that, upon oral administration, is rapidly metabolized by esterases to its active form, LBQ657.[1][2] The therapeutic action of Sacubitril is mediated entirely by LBQ657's potent and selective inhibition of neprilysin.

Neprilysin (Neutral Endopeptidase - NEP): Neprilysin is a zinc-dependent metalloprotease found on the surface of various cells, including those in the kidneys, lungs, endothelial cells, and cardiac myocytes.[3][4] It is responsible for the degradation of a wide array of endogenous vasoactive peptides.[5] Key substrates relevant to cardiovascular homeostasis include:

-

Natriuretic Peptides (NPs): Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). These peptides exert beneficial cardiovascular effects, including vasodilation, natriuresis (sodium excretion), diuresis (water excretion), and inhibition of cardiac hypertrophy and fibrosis.[2][3][5]

-

Bradykinin: A potent vasodilator.

-

Angiotensin I and II: Potent vasoconstrictors and key components of the RAAS.[2][5]

By inhibiting neprilysin, LBQ657 prevents the breakdown of natriuretic peptides, thereby increasing their circulating levels and augmenting their favorable effects on the cardiovascular system.[2][6]

The Rationale for Dual-System Modulation

Inhibiting neprilysin alone is not a viable therapeutic strategy. Since neprilysin also degrades angiotensin II, its inhibition would lead to an accumulation of angiotensin II.[1][2] This would cause unopposed activation of the RAAS, leading to vasoconstriction, sodium and water retention, and cardiac remodeling, thereby counteracting the benefits of increased natriuretic peptides.

This crucial interaction necessitates the simultaneous blockade of the RAAS. The combination of Sacubitril with an ARB, specifically Valsartan, addresses this issue. Valsartan selectively blocks the angiotensin II type 1 (AT1) receptor, preventing the deleterious effects of the accumulated angiotensin II.[1][7] This dual-pathway approach allows for the full therapeutic potential of natriuretic peptide enhancement to be realized.

Signaling Pathway

The following diagram illustrates the dual mechanism of Sacubitril/Valsartan.

Caption: Dual mechanism of Sacubitril/Valsartan.

Pharmacokinetic Profile

Sacubitril is administered orally as part of a 1:1 molar combination with Valsartan.[8] The prodrug is quickly absorbed and converted to the active metabolite LBQ657.[1]

| Parameter | Sacubitril (Prodrug) | LBQ657 (Active Metabolite) | Valsartan (in combination) | Reference(s) |

| Absolute Bioavailability | ≥ 60% | - | Higher than other formulations | [1][2] |

| Time to Peak (Tmax) | ~0.5 hours | ~2.0 hours | ~1.5 hours | [1][9] |

| Plasma Protein Binding | 94 - 97% | 94 - 97% | 94 - 97% | [1][2] |

| Metabolism | Hydrolyzed by esterases to LBQ657 | Minor hydroxylation (<10%) | Minimally metabolized | [1][2] |

| Half-life (t½) | ~1.1 - 3.6 hours | ~9.9 - 11.1 hours | - | [2] |

| Elimination | Primarily as LBQ657 via kidneys | 52 - 68% in urine | Primarily biliary | [1][10] |

| Steady State | Reached in 3 days | Reached in 3 days | Reached in 3 days | [1][9] |

| Accumulation Factor | No significant accumulation | ~1.6-fold | No significant accumulation | [9] |

Note: Food does not have a clinically significant effect on the absorption of Sacubitril or Valsartan.[1]

Clinical Development and Efficacy

The clinical development of Sacubitril/Valsartan has been robust, with several landmark trials establishing its superiority over conventional RAAS inhibitors in specific patient populations.

| Trial Name | Patient Population | Comparator | Primary Endpoint | Key Results | Reference(s) |

| PARADIGM-HF | Chronic HFrEF (LVEF ≤ 40%), NYHA Class II-IV | Enalapril | Composite of CV death or hospitalization for HF | 20% risk reduction in primary endpoint (HR 0.80).20% risk reduction in CV death (HR 0.80).21% risk reduction in first HF hospitalization (HR 0.79).16% risk reduction in all-cause mortality (HR 0.84). | [11][12][13] |

| PIONEER-HF | Stabilized acute decompensated HFrEF (in-hospital initiation) | Enalapril | Change in NT-proBNP from baseline to weeks 4 and 8 | 29% greater reduction in NT-proBNP vs. enalapril. | [14] |

| PARAGON-HF | Chronic HFpEF (LVEF ≥ 45%), NYHA Class II-IV | Valsartan | Composite of total HF hospitalizations and CV death | Did not meet statistical significance for the primary endpoint, but showed potential benefit in certain subgroups (e.g., women and patients with LVEF on the lower end of the inclusion range). | [8][14] |

HFrEF: Heart Failure with reduced Ejection Fraction; HFpEF: Heart Failure with preserved Ejection Fraction; LVEF: Left Ventricular Ejection Fraction; NYHA: New York Heart Association; CV: Cardiovascular; HR: Hazard Ratio.

Experimental Protocols and Preclinical Evaluation

The development of Sacubitril involved extensive preclinical evaluation to characterize its efficacy and mechanism.

In Vitro Neprilysin Inhibition Assay (General Protocol)

A typical protocol to assess the inhibitory potential of a compound like LBQ657 on neprilysin activity involves a fluorometric assay.

-

Reagents & Materials: Recombinant human neprilysin, a fluorogenic NEP substrate (e.g., Thiorphan-based), test compound (LBQ657), and a suitable assay buffer.

-

Procedure: a. Recombinant neprilysin is pre-incubated with varying concentrations of the inhibitor (LBQ657) in a microplate. b. The enzymatic reaction is initiated by adding the fluorogenic substrate. c. As neprilysin cleaves the substrate, a fluorophore is released, causing an increase in fluorescence. d. The fluorescence is measured over time using a plate reader at appropriate excitation/emission wavelengths.

-

Data Analysis: The rate of reaction is calculated from the slope of the fluorescence versus time plot. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the reaction rate against the inhibitor concentration.

Preclinical Animal Models

Animal models are critical for evaluating the in vivo efficacy and safety of cardiovascular drugs. For Sacubitril/Valsartan, relevant models include:

-

Volume-Overload Induced Heart Failure (Rat Model): Heart failure is induced by creating an aortocaval fistula, leading to volume overload. This model was used to demonstrate that the combination of Sacubitril and Valsartan improved cardiac function and exercise tolerance, whereas monotherapies did not show the same synergistic benefits.[15]

-

Pressure-Overload Induced Heart Failure (Mouse Model): Transverse aortic constriction (TAC) is performed to induce pressure overload, leading to cardiac hypertrophy and fibrosis. Sacubitril/Valsartan has been shown to counteract the deterioration of cardiac function in this model.[16]

-

Genetic Models of HFpEF (Rat Model): The ZSF1 (Zucker Fatty and Spontaneously Hypertensive) rat is a model for HFpEF. In these rats, Sacubitril/Valsartan treatment significantly improved diastolic function.[17][18]

Preclinical Development Workflow

The logical flow of preclinical development for a drug like Sacubitril is outlined below.

References

- 1. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Neprilysin: A Potential Therapeutic Target of Arterial Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. drugs.com [drugs.com]

- 8. Frontiers | The history and mystery of sacubitril/valsartan: From clinical trial to the real world [frontiersin.org]

- 9. Clinical Pharmacokinetics of Sacubitril/Valsartan (LCZ696): A Novel Angiotensin Receptor-Neprilysin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sacubitril/valsartan in heart failure: efficacy and safety in and outside clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review [frontiersin.org]

- 13. ahajournals.org [ahajournals.org]

- 14. entrestohcp.com [entrestohcp.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. researchgate.net [researchgate.net]

- 17. Cardiometabolic effects of sacubitril/valsartan in a rat model of heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Initial Investigation of 2R,4S-Sacubitril's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sacubitril, a component of the angiotensin receptor-neprilysin inhibitor (ARNI) Entresto, is a cornerstone in the treatment of heart failure. As a prodrug, Sacubitril is converted in vivo to its active metabolite, sacubitrilat (LBQ657), a potent inhibitor of neprilysin. This technical guide provides an in-depth overview of the initial investigation into the biological activity of the specific stereoisomer 2R,4S-Sacubitril. While this isomer is primarily considered an impurity in the synthesis of the active (2S,4R)-Sacubitril, understanding its biological profile is crucial for comprehensive drug development and quality control. This document summarizes the mechanism of action, key signaling pathways, and available quantitative data, alongside detailed experimental protocols relevant to the assessment of neprilysin inhibition.

Introduction

Sacubitril is chemically described as (2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester.[1] It exists as four stereoisomers due to two chiral centers. The pharmacologically active isomer is (2S,4R)-Sacubitril, which is metabolized to the active neprilysin inhibitor, sacubitrilat. The this compound isomer is considered a process-related impurity.[][3][4] This guide focuses on the initial biological investigation of this specific isomer.

Mechanism of Action

The primary mechanism of action of Sacubitril's active metabolite is the inhibition of neprilysin (NEP), also known as neutral endopeptidase.[][5][6] NEP is a zinc-dependent metalloprotease responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, and adrenomedullin.[6][7]

By inhibiting neprilysin, sacubitrilat increases the circulating levels of these peptides.[5] This leads to a cascade of beneficial cardiovascular effects:

-

Vasodilation: Increased levels of natriuretic peptides and bradykinin lead to the relaxation of blood vessels, reducing both preload and afterload on the heart.[8]

-

Natriuresis and Diuresis: Natriuretic peptides promote the excretion of sodium and water by the kidneys, reducing blood volume and cardiac workload.[8]

-

Antiproliferative and Antihypertrophic Effects: Natriuretic peptides have been shown to inhibit cardiac myocyte hypertrophy and fibroblast proliferation, thus attenuating adverse cardiac remodeling.[9]

Signaling Pathways

The biological effects of neprilysin inhibition by sacubitrilat are mediated through several key signaling pathways. The primary pathway involves the augmentation of natriuretic peptide signaling.

Natriuretic Peptide Signaling Pathway

dot

Caption: Neprilysin Inhibition and Natriuretic Peptide Signaling.

Quantitative Data

The inhibitory potency of Sacubitril is attributed to its active metabolite, sacubitrilat. While extensive data is available for sacubitrilat, specific quantitative data for the biological activity of the this compound isomer is not prominently reported in the scientific literature, as it is considered an impurity. The available data for the active component provides a crucial benchmark.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Sacubitrilat (LBQ657) | Neprilysin (NEP) | In vitro enzyme inhibition | 5 | [10][11][12] |

| This compound | Neprilysin (NEP) | In vitro enzyme inhibition | Not Reported | - |

Experimental Protocols

The following section details a general experimental protocol for determining the in vitro inhibitory activity of a compound against neprilysin. This protocol is a composite based on standard methodologies in the field and can be adapted to specifically assess this compound.

In Vitro Neprilysin Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human neprilysin.

Materials:

-

Recombinant human neprilysin (e.g., from R&D Systems)

-

Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl₂

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Thiorphan)

-

96-well black microplates

-

Fluorescence microplate reader

Workflow:

dot

Caption: Workflow for In Vitro Neprilysin Inhibition Assay.

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and equilibrate to 37°C.

-

Dilute the recombinant human neprilysin in assay buffer to the desired working concentration.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute in assay buffer to the working concentration.

-

Prepare a serial dilution of the test compound (this compound) and the positive control (Thiorphan) in assay buffer containing a constant final concentration of DMSO (e.g., 1%).

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add 50 µL of the diluted neprilysin solution.

-

Add 25 µL of the serially diluted test compound, positive control, or vehicle (assay buffer with DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the pre-warmed fluorogenic substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the increase in fluorescence intensity (e.g., Ex/Em = 320/420 nm) over time (kinetic mode) for at least 30 minutes.

-

Determine the initial reaction velocity (V) for each concentration of the test compound by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

References

- 1. Sacubitril Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Sacubitril | C24H29NO5 | CID 9811834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Neprilysin inhibition to treat heart failure: a tale of science, serendipity, and second chances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual Angiotensin Receptor and Neprilysin Inhibition with Sacubitril/Valsartan in Chronic Systolic Heart Failure: Understanding the New PARADIGM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Sacubitril | Neprilysin | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 2R,4S-Sacubitril

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2R,4S-Sacubitril, a neprilysin inhibitor, commonly used in combination with valsartan for the treatment of heart failure. The following protocols are based on established and validated analytical techniques, including Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Overview of Analytical Methods

The accurate quantification of this compound is crucial for quality control in pharmaceutical formulations, pharmacokinetic studies, and stability testing. Several analytical methods have been developed and validated for this purpose. RP-HPLC is a widely used technique due to its robustness, precision, and accessibility.[1][2][3] UHPLC offers faster analysis times and improved resolution.[4] LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the drug need to be measured in complex biological matrices like plasma.[5][6][7][8] UV-Vis spectrophotometry can be a simpler and more economical alternative for routine analysis in pharmaceutical dosage forms.[1][9][10][11][12]

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated analytical methods for this compound quantification.

Table 1: RP-HPLC and UHPLC Methods Quantitative Data

| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Reference |

| RP-HPLC | 12-60 | 0.9987 | Not Reported | Not Reported | 99.13 - 101.25 | [3] |

| RP-HPLC | 12-36 | >0.999 | Not Reported | Not Reported | 98.00 - 102.00 | [2] |

| RP-HPLC | 0.1-0.3 | 0.999 | Not Reported | Not Reported | 100.60 - 101.22 | [13] |

| UHPLC | Not Reported | Not Reported | Not Reported | Not Reported | 98.7 - 101.0 | [4] |

| RP-HPLC | 10-50 | 0.99964 | 0.32 | 0.91 | Not Reported | [14] |

| RP-HPLC | Not Reported | ≥0.999 | 0.030-0.048 | 0.100-0.160 | 93-105 | [15] |

Table 2: LC-MS/MS Methods Quantitative Data

| Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Accuracy (% Recovery) | Reference |

| LC-MS/MS | 2.00-4000 | >0.99 | 2.00 | Within ± 15% | [6][7][8] |

| UPLC-MS/MS | 30-2000 | Not Reported | 30 | Not Reported | [16] |

Table 3: UV Spectrophotometry Methods Quantitative Data

| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| UV | 2-12 | 0.999 | 0.466 | 1.412 | [9] |

| UV | 1-20 | 0.999 | 0.395 | 1.198 | [11] |

| UV | 4-12 | Not Reported | Not Reported | Not Reported | [12] |

III. Experimental Protocols

A. Protocol 1: RP-HPLC Method for Quantification in Pharmaceutical Dosage Forms

This protocol provides a general procedure for the quantification of this compound in tablets.

1. Materials and Reagents:

-

This compound reference standard

-

HPLC grade acetonitrile, methanol, and water

-